NTRC-844, chemically known as 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid, is a compound that has garnered attention in pharmacological research, particularly for its interaction with neurotensin receptors. This compound exhibits potential analgesic activity and has been identified as a selective antagonist of the neurotensin receptor type 2, which is significant for pain management applications .
NTRC-844 is derived from a series of synthetic processes aimed at developing compounds that target neurotensin receptors. The classification of NTRC-844 falls under the category of neurotensin receptor antagonists, which are being explored for their therapeutic effects in pain relief and other neurological conditions .
The synthesis of NTRC-844 involves several key steps:
NTRC-844 features a complex molecular structure characterized by:
The intricate arrangement of atoms within NTRC-844 allows for specific interactions with neurotensin receptors, influencing its pharmacological properties .
NTRC-844 can undergo various chemical reactions, including:
These reactions are critical in modifying the compound for enhanced therapeutic efficacy or in studying its mechanism of action .
NTRC-844 acts primarily as an antagonist at neurotensin receptor type 2. The mechanism involves:
NTRC-844 exhibits several notable physical and chemical properties:
These properties are critical for understanding how NTRC-844 behaves in biological systems and its suitability for further development .
NTRC-844 has promising applications in scientific research, particularly in:
The ongoing research into NTRC-844's properties and effects underscores its potential significance in advancing pain management strategies and understanding neurotensin-related mechanisms .
Neurotensin (NT) is a neuropeptide that modulates pain through two G protein-coupled receptors: NTS1 and NTS2. While both receptors influence nociception, NTS2 has emerged as a promising target for non-opioid analgesics due to its distinct signaling properties and reduced association with side effects like hypotension and hypothermia linked to NTS1 activation [6] [9]. NTRC-844 (2-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic acid; CAS# 1811503-67-9) is a small-molecule antagonist selectively targeting NTS2, with significant implications for pain management research [1] [7].
NTS1 and NTS2 share only 64% amino acid homology and exhibit critical functional differences:
Table 1: Comparative Signaling Properties of NT Receptors
Characteristic | NTS1 | NTS2 |
---|---|---|
Primary Signaling | Gq-mediated PLC activation, ↑ IP3 | Gi/o-mediated, ↓ cAMP |
Ligand Affinity | High (nM range for NT) | Low (μM range for NT) |
Sensitivity to Levocabastine | Insensitive | High sensitivity (competitive binding) |
Cellular Trafficking | Rapid internalization | Delayed recycling via tyrosine residue |
Analgesic Mechanism | Opioid-dependent pathways | Opioid-independent pathways |
NTS1 activation triggers phospholipase C (PLC)-mediated calcium mobilization and inositol trisphosphate (IP3) accumulation, leading to broad physiological effects beyond analgesia. In contrast, NTS2 signals predominantly through Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP production. This pathway selectively modulates nociceptive processing without inducing NTS1-associated side effects [6] [9]. NTRC-844 exploits NTS2’s unique sensitivity to levocabastine, competing with NT at this binding site to achieve receptor selectivity [7] [9].
NTS2 activation produces robust analgesia across multiple preclinical pain models, validated through selective ligands and genetic approaches:
Mechanistic Insights from NTRC-844 Studies
In the thermal tail-flick test, NTRC-844 (administered at 10 mg/kg, i.v.) demonstrated potent in vivo activity as an NTS2 antagonist. Paradoxically, its antagonism produced analgesic effects, challenging conventional receptor classification. This suggests NTS2’s endogenous tone may promote pain under certain conditions, and blockade disrupts pronociceptive signaling [7]. Crucially, NTRC-844’s efficacy was dissociated from calcium mobilization in FLIPR assays (in vitro EC50 = 238 nM [1]), indicating that NTS2-mediated analgesia operates independently of calcium flux—a finding with profound implications for assay design in analgesic development [7].
Broad Therapeutic Potential of NTS2 Targeting
Macrocyclic NTS2 agonists (e.g., CR-01-64) derived from NT(8-13) exhibit:
These effects occur through spinal and supraspinal NTS2 receptors, modulating descending pain pathways involving the periaqueductal gray (PAG) and rostroventromedial medulla (RVM) [8]. Behavioral assessments (e.g., von Frey filaments, Hargreaves test) confirm reduced mechanical allodynia and thermal hyperalgesia in chronic constriction injury and inflammatory pain models [3] [6].
Despite NTS2’s therapeutic promise, drug development faces significant hurdles:
Structural and Chemical Barriers
The structural similarity between NTS1 and NTS2 complicates selective ligand design. Early peptide analogs suffered from:
NTRC-844 addresses these through a stable small-molecule architecture (MW: 489.55 g/mol [4]), but its selectivity remains species-dependent. Binding assays reveal significant rat-human bias, with >10-fold affinity differences for some compounds [7]:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7